![molecular formula C6H14S3Si B14338122 Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane CAS No. 105798-35-4](/img/structure/B14338122.png)
Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a [(1,2,3-trithiolan-4-yl)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the [(1,2,3-trithiolan-4-yl)methyl] group. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The silicon-methyl bonds can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon and sulfur atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include the modulation of redox states and the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A related compound with a similar silicon-methyl structure but lacking the [(1,2,3-trithiolan-4-yl)methyl] group.
Trimethylsilyl fluoride: Another related compound with a fluorine atom instead of the [(1,2,3-trithiolan-4-yl)methyl] group.
Trimethylsilyl bromide: Similar to Trimethylsilyl chloride but with a bromine atom.
Uniqueness
Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane is unique due to the presence of the [(1,2,3-trithiolan-4-yl)methyl] group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
105798-35-4 |
|---|---|
Formule moléculaire |
C6H14S3Si |
Poids moléculaire |
210.5 g/mol |
Nom IUPAC |
trimethyl(trithiolan-4-ylmethyl)silane |
InChI |
InChI=1S/C6H14S3Si/c1-10(2,3)5-6-4-7-9-8-6/h6H,4-5H2,1-3H3 |
Clé InChI |
KGFNVRYBFVEAEI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1CSSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

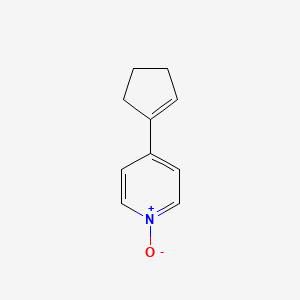
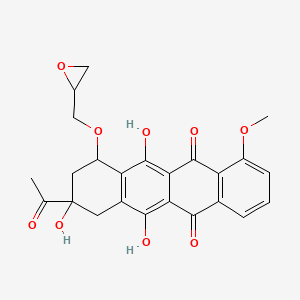
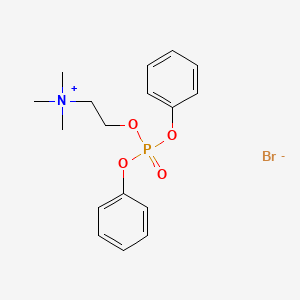
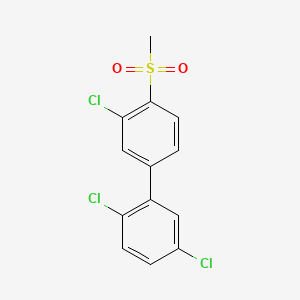
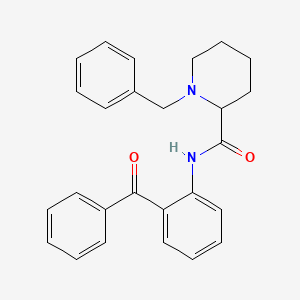
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
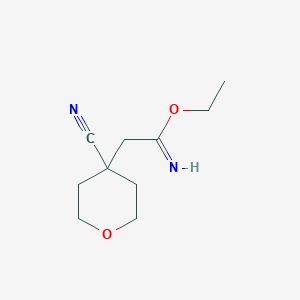

![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
